2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol
Description
Properties
CAS No. |
188744-99-2 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-pyridin-3-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H14N2O3/c13-5-7-9(14)10(15)8(12-7)6-2-1-3-11-4-6/h1-4,7-10,12-15H,5H2/t7-,8+,9-,10+/m1/s1 |
InChI Key |
YKQJXKWVPPIKJY-RGOKHQFPSA-N |
SMILES |
C1=CC(=CN=C1)C2C(C(C(N2)CO)O)O |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C2C(C(C(N2)CO)O)O |
Synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(3-pyridinyl)-, (2R,3R,4S,5S)- |
Origin of Product |
United States |
Biological Activity
2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol, also known as 2-Hydroxymethyl-Pyrrolidine-3,4-Diol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on anticancer and antimicrobial activities, supported by research findings and case studies.
The compound is characterized by the following chemical properties:
- Chemical Formula : C₅H₁₁NO₃
- Molecular Weight : 133.15 g/mol
- IUPAC Name : (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
- CAS Number : Not available
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research conducted on various derivatives has shown promising results against cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer properties of several pyrrolidine derivatives, including this compound, the following results were observed:
| Compound | Cell Line | IC₅₀ (µM) | Remarks |
|---|---|---|---|
| 2-Hydroxymethyl-Pyrrolidine-3,4-Diol | A549 (Lung Cancer) | 70 | Significant cytotoxicity observed |
| Control | Cisplatin | 10 | Standard chemotherapeutic agent |
The compound exhibited an IC₅₀ value of 70 µM against A549 lung adenocarcinoma cells, indicating substantial cytotoxicity. Notably, it demonstrated lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable therapeutic index.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Its structure suggests potential activity against various pathogens.
Research Findings on Antimicrobial Effects
A comprehensive screening of pyrrolidine derivatives against multidrug-resistant bacteria revealed significant antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These findings indicate that the compound exhibits notable activity against clinically relevant pathogens, particularly multidrug-resistant strains.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Similar to other pyrrolidine derivatives, it may inhibit enzymes involved in cell wall biosynthesis in bacteria.
Comparison with Similar Compounds
2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol Derivatives
Key Compound: Synthesized variants with aminomethyl substituents (e.g., Popowycz et al., 2004) . Structural Differences:
- Replacement of pyridin-3-yl with aminomethyl or other alkyl/aryl groups.
- Common stereochemistry: (2R,3R,4S) or (2S,3R,4S).
Functional Differences : - Mechanism: Glycosidase inhibitors (α/β-mannosidase, β-glucosidase) rather than antiviral agents.
- Applications: Investigated for cancer therapy (e.g., castanospermine analogues inhibit breast cancer cell proliferation) . Data Table:
(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(4-methoxyphenyl)pyrrolidine-3,4-diol
Source: Isolated from Codonopsis species or synthesized . Structural Differences:
- Pyridin-3-yl replaced with 4-methoxyphenyl.
- Stereochemistry: (2R,3R,4R,5R).
Functional Differences : - Applications: Studied in traditional medicine for immunomodulatory effects .
(2S,3S,4R,5S)-2-(3,4-Dimethoxyphenyl)-5-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Key Features :
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine
2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol
Key Features :
- Lacks aromatic substituents (e.g., pyridin-3-yl) .
Functional Differences : - Applications : Model compound for studying hydroxymethyl reactivity in organic synthesis .
Structural-Activity Relationship (SAR) Analysis
- Pyridin-3-yl Group : Critical for BCX4430’s antiviral activity, likely through π-stacking interactions with viral polymerase .
- Hydroxymethyl and Diol Groups : Essential for hydrogen bonding with enzymatic active sites; modifications here reduce potency .
- Stereochemistry : (2S,3S,4R,5R) configuration in BCX4430 optimizes binding to RNA polymerase, whereas enantiomers are inactive .
Preparation Methods
Microbial Oxidation and Precursor Functionalization
A foundational approach derives from the microbial oxidation of N-protected aminotetraols, as demonstrated in the synthesis of 2-hydroxymethylpyrrolidine-3,4-diols . For the target compound, the precursor N-benzyl-1-amino-1-deoxy-arabinitol could be modified to include a pyridin-3-yl moiety at the C-5 position. Key steps include:
-
Step 1 : Introduction of a pyridin-3-yl group via Suzuki–Miyaura coupling at an intermediate stage. For example, a boronic ester-functionalized arabinitol derivative could undergo cross-coupling with 3-bromopyridine under palladium catalysis .
-
Step 2 : Microbial oxidation using Gluconobacter species to oxidize the C-2 and C-3 hydroxyl groups, yielding the diol configuration .
-
Step 3 : Catalytic hydrogenation (10–30 h, Pd/C or Raney Ni) to remove the N-benzyl protecting group and finalize the pyrrolidine ring .
Critical Considerations :
-
The pyridin-3-yl group’s electronic effects may influence microbial oxidation efficiency, necessitating optimized reaction conditions .
-
Stereochemical control at C-3, C-4, and C-5 requires chiral auxiliaries or enzymatic resolution, as demonstrated in analogous syntheses of pyrrolidine diols .
Stereocontrolled Cyclization via Isoxazolidine Intermediates
The Beilstein Journal’s synthesis of codonopsinol B highlights a route involving isoxazolidine-4,5-diol intermediates . Adapting this strategy:
-
Step 1 : Preparation of isoxazolidine-4,5-diol with a latent pyridin-3-yl group. For instance, a Grignard reaction using 3-pyridinylmagnesium bromide could introduce the substituent at C-5 during the aldol condensation step .
-
Step 2 : Reductive cleavage of the N–O bond (e.g., Zn/HOAc) to generate a primary amine, followed by intramolecular cyclization to form the pyrrolidine ring.
-
Step 3 : Epoxidation and regioselective ring-opening to install the 3,4-diol motifs with trans stereochemistry .
Data Table 1 : Stereochemical Outcomes in Cyclization Reactions
| Step | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| Grignard Addition | >95:5 | 73 |
| Epoxide Cyclization | 4,5-cis isomer favored | 89 |
Hydrogenation of Azido-Xylulose Derivatives
Hung et al.’s synthesis of 2-hydroxymethylpyrrolidine-3,4-diol from azidoacetaldehyde provides a template for incorporating heteroaromatic groups:
-
Step 1 : Synthesis of 5-azido-5-deoxy-D-xylulose with a pyridin-3-yl side chain via enzymatic aldol condensation of azidoacetaldehyde with dihydroxyacetone phosphate .
-
Step 2 : Catalytic hydrogenation (Pd/C, H₂, 5–40 h) to reduce the azide to an amine and cyclize the xylulose derivative into the pyrrolidine core .
-
Step 3 : Acidic hydrolysis to deprotect hydroxyl groups, yielding the final diol .
Challenges :
-
The pyridin-3-yl group’s basicity may interfere with enzymatic steps, requiring pH optimization .
-
High catalyst loading (10–20 wt% Pd/C) is necessary to overcome steric hindrance from the pyridine ring .
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency Metrics for Proposed Methods
| Method | Total Steps | Overall Yield (%) | Stereocontrol |
|---|---|---|---|
| Microbial Oxidation | 6 | 28–35 | Moderate |
| Isoxazolidine Route | 8 | 15–22 | High |
| Azido-Xylulose | 5 | 40–48 | Low |
-
Microbial Oxidation offers moderate yields but requires specialized biocatalysts.
-
Isoxazolidine Cyclization achieves excellent stereocontrol at the expense of step count.
-
Azido-Xylulose Hydrogenation is the most direct but struggles with regioselectivity.
Q & A
Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol?
The synthesis of pyrrolidine derivatives often involves multi-step reactions. A common approach includes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with pyridinyl boronic acids) to introduce the pyridinyl group, followed by hydroxylation and hydroxymethylation steps. For example, Scheme 2 in demonstrates the use of Pd(PPh₃)₄ with 3,4-dimethoxyphenylboronic acid to functionalize pyrrolo[2,3-b]pyridines, which can be adapted for analogous pyrrolidine systems. Multi-step syntheses may also employ protective groups (e.g., trityl or benzyl) to preserve hydroxyl functionality during reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Structural elucidation requires a combination of NMR (¹H/¹³C) for functional group analysis, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. highlights the use of XRD to resolve the stereochemistry of a related pyrrolidine-carboxylic acid derivative, while provides PubChem data on analogous triazole-pyridine systems using InChIKey and SMILES notations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should systematically vary substituents on the pyrrolidine and pyridine rings while assessing biological activity. For instance, synthesizes 3,5-disubstituted pyrrolo[2,3-b]pyridines to evaluate substituent effects on target binding. Computational docking (e.g., molecular dynamics simulations) can predict interactions with biological targets, while in vitro assays validate affinity, as seen in ’s analysis of pyrrolidine derivatives .
Q. What computational strategies optimize reaction pathways for synthesizing this compound?
The ICReDD framework () integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. This approach reduces trial-and-error experimentation by identifying energetically favorable pathways and solvent systems. Feedback loops between computational predictions and experimental validation enhance efficiency .
Q. How should researchers handle the compound’s labile hydroxyl and pyridine groups during experiments?
Hydroxyl groups require protection (e.g., acetylation or silylation) during reactive steps, while pyridine’s basicity may necessitate pH-controlled conditions. and emphasize GHS-compliant storage (dry, inert atmosphere) to prevent degradation. Safety protocols include using gloves/eye protection and immediate decontamination of spills .
Q. How can contradictions between computational predictions and experimental data be resolved?
Discrepancies often arise from incomplete solvation models or overlooked intermediates. ’s feedback mechanism recommends re-evaluating computational parameters (e.g., implicit vs. explicit solvent models) and conducting control experiments to identify unaccounted reaction pathways. Collaborative tools like reaction path search software can refine predictions .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies using HPLC () under stress conditions (e.g., 40–80°C, pH 1–13) monitor decomposition products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate phase transitions, while NMR tracks structural integrity over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
